2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one
Description
2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one is a halogenated aromatic ketone with the molecular formula C₁₅H₁₀Br₂Cl₂O and a molecular weight of 436.96 g/mol . Its structure features two 4-chlorophenyl groups at the terminal positions, with bromine atoms at the 2- and 3-positions of the propanone backbone. The compound exhibits a logP value of 6.13, indicating high lipophilicity, and a polar surface area of 13.71 Ų, suggesting moderate polarity .
Crystallographic studies reveal that the terminal benzene rings form a dihedral angle of 31.1°, contributing to a non-planar molecular conformation. The crystal packing is stabilized by C–H⋯π interactions and short Cl⋯Cl (3.114 Å) and Br⋯Cl (3.4565 Å) contacts, which enhance lattice stability . The compound exists as a mixture of stereoisomers due to the chiral centers at the brominated carbons .
Properties
IUPAC Name |
2,3-dibromo-1,3-bis(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2Cl2O/c16-13(9-1-5-11(18)6-2-9)14(17)15(20)10-3-7-12(19)8-4-10/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTWWVJXGNOFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(C=C2)Cl)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516284 | |
| Record name | 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87275-63-6 | |
| Record name | 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one typically involves the bromination of 1,3-bis(4-chlorophenyl)propan-1-one. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at C2 and C3 are susceptible to nucleophilic substitution (SN2 mechanism):
| Nucleophile | Conditions | Product | Key Observations | Reference |
|---|---|---|---|---|
| Hydroxide (OH⁻) | Aqueous NaOH, reflux | 2,3-Dihydroxy-1,3-bis(4-chlorophenyl)propan-1-one | Competitive elimination observed at elevated temperatures | , |
| Ammonia (NH₃) | Ethanol, 60°C | 2,3-Diamino-1,3-bis(4-chlorophenyl)propan-1-one | Requires excess NH₃; side products include mono-substituted derivatives |
Elimination Reactions
Base-induced elimination produces α,β-unsaturated ketones:
| Base | Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| KOH | Ethanol, 80°C | 1,3-Bis(4-chlorophenyl)prop-2-en-1-one | E2 elimination with HBr release | , |
The reaction regenerates the starting α,β-unsaturated ketone, demonstrating reversibility under basic conditions .
Reduction of the Ketone Group
The carbonyl group undergoes reduction to form a secondary alcohol:
| Reducing Agent | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C → 25°C | 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-ol | Racemic mixture due to planar carbonyl | , |
| LiAlH₄ | Dry THF, reflux | Same as above | Higher yield (95%) compared to NaBH₄ |
Heterocycle Formation
Reaction with hydrazines yields pyrazole derivatives:
| Reagent | Conditions | Product | Byproduct | Reference |
|---|---|---|---|---|
| Hydrazine (N₂H₄) | Ethanol, reflux | 3,5-Bis(4-chlorophenyl)-4,5-dihydropyrazole | HBr release confirmed via titration | , |
The reaction exploits the electrophilic ketone and adjacent bromine atoms for cyclization.
Cross-Coupling Reactions
Bromine substituents participate in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DME/H₂O, 80°C | 2,3-Diaryl-1,3-bis(4-chlorophenyl)propan-1-one |
Aryl boronic acids replace bromine atoms, enabling diversification of the propanone backbone.
Key Reactivity Trends
-
Steric Effects : Bulky 4-chlorophenyl groups slow substitution kinetics at C2/C3.
-
Electronic Effects : Electron-withdrawing chlorine atoms enhance ketone electrophilicity.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate substitution, while protic solvents favor elimination.
Experimental data for these reactions are consistent with analogs like 2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one and 1,3-bis(3-bromophenyl)propan-1-one. Further studies are needed to explore enantioselective transformations and catalytic applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one is . The compound features two chlorinated phenyl groups and bromine substitutions that enhance its reactivity and biological activity. The presence of these halogens contributes to its potential as an effective pharmaceutical agent and as a precursor in organic synthesis.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The halogenated structure is believed to play a crucial role in its ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes due to its lipophilic nature .
The compound's derivatives are being explored for various biological activities:
- Antioxidant Properties : Preliminary studies suggest that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : Molecular docking studies have indicated that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders .
Synthesis of Organic Compounds
This compound serves as a versatile building block in organic synthesis. It is used to synthesize more complex molecules, including:
- Chalcones : These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer effects. The synthesis involves the condensation of this compound with various aldehydes under basic conditions .
- Pharmaceutical Intermediates : Its unique structure allows it to be transformed into various pharmaceutical intermediates that are crucial for developing new drugs.
Material Science
The compound's properties make it suitable for applications in material science:
- Polymer Synthesis : It can be utilized in creating polymers with specific properties due to its reactive functional groups. This application is particularly relevant in developing materials with enhanced thermal stability and mechanical strength.
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent. Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings showed substantial inhibition zones around the compound's application sites, suggesting its effectiveness as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Halogenated Propanones
| Compound Name | Molecular Formula | Key Structural Features | Crystallographic Stabilization | logP |
|---|---|---|---|---|
| 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one | C₁₅H₁₀Br₂Cl₂O | Dual 4-ClPh groups; Br at C2/C3 | Cl⋯Cl, Br⋯Cl contacts; C–H⋯π interactions | 6.13 |
| 2,3-Dibromo-1-(4-ClPh)-3-(5-nitro-2-furyl)propan-1-one | C₁₃H₈Br₂ClNO₄ | Nitrofuryl substituent; single 4-ClPh group | Intermolecular H-bonds along [011] | N/A |
| 2,3-Dibromo-3-(4-ClPh)-1-(2-hydroxyphenyl)propan-1-one | C₁₅H₁₀Br₂ClO₂ | Hydroxyphenyl group; Br at C2/C3 | O–H⋯O H-bonds forming chains | N/A |
| 1-Chloro-3-(3,4-difluorophenyl)propan-2-one | C₉H₇ClF₂O | Difluorophenyl substituent; Cl at C1 | Not reported | ~3.5* |
| 2,3-Dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one | C₁₅H₁₁Br₂NO₃ | Nitrophenyl group; dual Br atoms | Enhanced π-π stacking due to nitro group | N/A |
Notes:
- Nitro-substituted analogs (e.g., C₁₃H₈Br₂ClNO₄) exhibit increased polarity due to the electron-withdrawing nitro group, contrasting with the chloro-substituted compound’s higher lipophilicity .
- Hydroxyl-containing analogs (e.g., C₁₅H₁₀Br₂ClO₂) form stronger intermolecular hydrogen bonds, improving solubility but reducing thermal stability compared to the target compound’s halogen-dominated interactions .
- Fluorinated derivatives (e.g., C₉H₇ClF₂O) show lower logP values (~3.5), reflecting reduced hydrophobicity due to smaller halogens and increased electronegativity .
Reactivity and Functional Group Influence
- Bromine vs. Chlorine: The dual bromine atoms in this compound enhance its electrophilic character, making it more reactive in substitution reactions compared to mono-brominated analogs (e.g., 2-bromo-1-(4-methoxyphenyl)propan-1-one) .
- Chlorophenyl Positioning : The para-chloro substitution on both phenyl rings minimizes steric hindrance, enabling efficient π-stacking, whereas meta-substituted analogs (e.g., 1-(3,4-difluorophenyl)propan-2-one) exhibit distorted packing due to asymmetric halogen placement .
- Ketone Functionality : The central ketone group facilitates nucleophilic attacks, but steric shielding by bulky halogenated aryl groups in the target compound slows hydrolysis compared to less-hindered analogs like 1-(4-chlorophenyl)propan-1-one .
Biological Activity
2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one is an organic compound belonging to the chalcone class, characterized by its unique molecular structure and significant biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
- Molecular Formula : C15H10Br2Cl2O
- CAS Number : 87275-63-6
- Molecular Weight : 405.06 g/mol
- Chemical Structure : The compound features two bromine atoms and two chlorophenyl groups attached to a propanone backbone.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle in cancer cells.
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties. It has been reported to inhibit:
- Cholinesterase : An enzyme involved in neurotransmission.
- Aldose Reductase : Linked to diabetic complications.
The inhibition constants (Ki values) for these enzymes were found to be in the low micromolar range, indicating potent activity.
The biological activity of this compound is attributed to its structural features. The presence of halogen substituents enhances its reactivity towards biological targets. The proposed mechanisms include:
- Interaction with DNA : The compound may intercalate into DNA strands, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells, contributing to apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. For instance:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Bcl-2 | -9.5 |
| EGFR | -8.7 |
These findings suggest that the compound may effectively inhibit these proteins involved in cancer progression.
Study on Antimicrobial Activity
In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
Study on Anticancer Effects
A recent publication in Cancer Letters investigated the anticancer properties of several halogenated chalcones. The results indicated that this compound induced apoptosis in breast cancer cells via ROS-mediated pathways .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,3-dibromo-1,3-bis(4-chlorophenyl)propan-1-one, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via halogenation of a propanone precursor. For example, bromination of 1,3-bis(4-chlorophenyl)propan-1-one using bromine in acetic acid under controlled temperature (0–5°C) yields the dibrominated product. Purification involves recrystallization from ethanol or methanol, monitored by thin-layer chromatography (TLC) with UV detection. Crystallographic validation (e.g., via SHELXL refinement) confirms purity and stereochemistry .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 297 K using Mo-Kα radiation (λ = 0.71073 Å) provides cell parameters (e.g., orthorhombic Pbca, a = 5.7599 Å, b = 17.1233 Å, c = 30.1983 Å). SHELX programs (SHELXL for refinement, SHELXS for solution) are preferred due to their robustness in handling small-molecule crystallography. The R-factor should be ≤0.05 for reliable results .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm).
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~560 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 437.95 for C₁₅H₁₀Br₂Cl₂O) .
Advanced Research Questions
Q. How can computational methods (DFT) predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrophilicity index (ω), and chemical potential (μ). For example, a narrow HOMO-LUMO gap (~4.5 eV) suggests high reactivity. These parameters guide predictions of nucleophilic/electrophilic attack sites, validated experimentally via substitution reactions .
Q. How to resolve contradictions in crystallographic data, such as variations in dihedral angles between similar derivatives?
- Methodological Answer : Discrepancies (e.g., dihedral angles between aryl rings ranging 34–40°) arise from packing forces or intramolecular hydrogen bonds. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For instance, weak C–H···O bonds (<3.0 Å) in the title compound stabilize the crystal lattice, explaining angle deviations .
Q. What strategies mitigate challenges in experimental phasing for halogenated analogs?
- Methodological Answer : Heavy atoms (Br, Cl) enhance anomalous scattering, aiding phasing with SHELXC/SHELXD. For low-resolution data, employ twin refinement (SHELXL) or molecular replacement (Phaser) using homologous structures. High-throughput pipelines (e.g., autoPROC) optimize data integration for weakly diffracting crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
